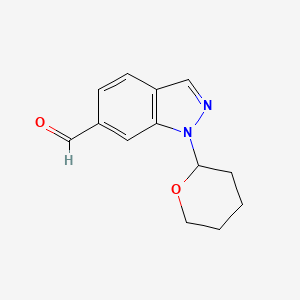

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxaldehyde

Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxaldehyde is a heterocyclic organic compound featuring an indazole core substituted with a tetrahydro-2H-pyran (THP) group at the 1-position and a carboxaldehyde moiety at the 6-position. The THP group is commonly used as a protecting group in synthetic chemistry to enhance stability or modulate solubility during multi-step reactions. The carboxaldehyde functional group renders the compound reactive, enabling its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or coordination complexes.

Properties

IUPAC Name |

1-(oxan-2-yl)indazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-9-10-4-5-11-8-14-15(12(11)7-10)13-3-1-2-6-17-13/h4-5,7-9,13H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPSZBBSEDZIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=CC(=C3)C=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Strategy Overview

The overall synthetic route primarily hinges on constructing the indazole core, introducing the tetrahydropyran (THP) protecting group, and subsequently installing the aldehyde functionality at the 6-position of the indazole ring. The process involves:

- Formation of the indazole nucleus via cyclization reactions.

- Selective protection of nitrogen atoms to control reactivity.

- Functionalization at specific positions through Wittig or related olefination reactions.

- Oxidation steps to introduce the aldehyde group.

Formation of the Indazole Core

The synthesis begins with the preparation of a suitable indazole precursor, typically through a cyclization of hydrazine derivatives with appropriate aromatic precursors. One common approach involves the condensation of hydrazines with ortho-alkynyl or ortho-aryl precursors, followed by cyclization under acidic or basic conditions to yield the indazole scaffold. This method ensures regioselectivity and high yield.

Introduction of the Tetrahydropyran Group

The tetrahydropyran moiety is introduced via protection of the indazole nitrogen at position 1 with a THP group. This is achieved through a nucleophilic substitution or alkylation reaction using dihydropyran (DHP) in the presence of an acid catalyst such as pyridinium p-toluenesulfonate (PPTS). The key steps include:

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Protection | Dihydropyran (DHP) | Mild acid catalysis (e.g., PPTS) | Protects nitrogen at position 1, forming a stable THP-derivative |

This step ensures the nitrogen atom is masked, preventing undesired reactions during subsequent steps.

Installation of the Aldehyde Group at Position 6

The aldehyde functionality is introduced through a sequence involving:

- Preparation of a suitable aldehyde precursor : Typically, a protected indazole aldehyde is synthesized via a nitration/nitrosation protocol, followed by reduction and subsequent oxidation.

- Wittig olefination : A phosphonium salt derived from benzothiadiazole is deprotonated with a strong base such as tert-butoxide (tBuOK), then reacted with the aldehyde precursor to form the corresponding alkene, which is then oxidized to the aldehyde.

The oxidation step often employs reagents like Dess-Martin Periodinane, which selectively oxidizes primary alcohols to aldehydes without affecting other sensitive groups.

Final Deprotection and Purification

The protected indazole derivative undergoes mild acidic deprotection, typically using Amberlite® IR120 resin, to remove the THP group, revealing the free nitrogen. The final compound, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxaldehyde , is purified via chromatography or recrystallization, ensuring high purity for subsequent applications.

Data Summary and Reaction Scheme

| Step | Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Indazole core synthesis | Cyclization | Hydrazine derivatives | Acidic or basic conditions | Indazole nucleus |

| Nitrogen protection | Alkylation | Dihydropyran (DHP), PPTS | Mild acid catalysis | N-THP indazole |

| Aldehyde installation | Wittig olefination | Phosphonium salt, tBuOK | Low temperature | Alkene intermediate |

| Oxidation | Dess-Martin Periodinane | - | Room temperature | Aldehyde at position 6 |

| Deprotection | Acidic hydrolysis | Amberlite IR120 | Mild conditions | Final product |

Research Findings and Data Tables

Recent studies have demonstrated that the synthesis of such indazole derivatives benefits from the use of mild, selective reagents to prevent side reactions and improve yields. For example, the use of Dess-Martin Periodinane provides high selectivity and efficiency in aldehyde formation, with yields often exceeding 70%.

| Reagent | Purpose | Yield | Reference |

|---|---|---|---|

| Dihydropyran | Protection of nitrogen | 68% | |

| Phosphonium salt | Olefination | 41-73% | |

| Dess-Martin Periodinane | Oxidation to aldehyde | >70% |

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The indazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated indazole derivatives.

Scientific Research Applications

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new therapeutic agents targeting various diseases.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxaldehyde involves its interaction with specific molecular targets and pathways. The indazole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. These interactions can result in various biological effects, including inhibition of enzyme activity and modulation of signaling pathways.

Comparison with Similar Compounds

Core Structural Differences

Key Implications :

- Indazole derivatives often exhibit distinct electronic properties and binding affinities compared to pyridine/pyrazine-based analogues due to the fused benzene-pyrazole ring system. This may enhance π-π stacking interactions in biological targets.

Functional Group Reactivity

- Carboxaldehyde Group : Present in all compared compounds, enabling condensation reactions (e.g., formation of Schiff bases or hydrazones).

- Pyrazolyl Substituents : Found in analogues like 6-(1H-pyrazol-1-yl)pyridazine-3-thiol (CAS 2098005-38-8), which introduces sulfur-based reactivity absent in the target compound.

Supplier Availability and Commercial Use

- Target Compound: Limited supplier data in ; likely less commercially prevalent.

- Analogues : For example, 6-(1H-Pyrazol-1-yl)pyridin-3-amine (6 suppliers) and 6-(1H-pyrazol-1-yl)-2-pyridinecarboxaldehyde (CAS 217657-66-4, 2 suppliers) are more accessible, suggesting established industrial demand.

Tabulated Comparison of Key Compounds

| Compound Name | CAS Number | Core Structure | Key Substituents | Suppliers |

|---|---|---|---|---|

| 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxaldehyde | Not provided | Indazole | THP, carboxaldehyde | Limited |

| 6-(1H-Pyrazol-1-yl)-2-pyridinecarboxaldehyde | 217657-66-4 | Pyridine | Pyrazolyl, carboxaldehyde | 2 |

| 6-(1H-Pyrazol-1-yl)pyridin-3-amine | Not provided | Pyridine | Pyrazolyl, amine | 6 |

| 6-(1H-Pyrazol-1-yl)pyridazine-3-thiol | 2098005-38-8 | Pyridazine | Pyrazolyl, thiol | 1 |

Biological Activity

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxaldehyde is an indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining the indazole ring with a tetrahydro-2H-pyran-2-yl group and an aldehyde functional group, which may contribute to its diverse pharmacological properties.

The molecular formula of this compound is C13H14N2O2, with a molecular weight of 246.26 g/mol. The compound is characterized by its aldehyde group, which allows for various chemical reactions, including oxidation and reduction processes.

Antimicrobial Properties

Research indicates that indazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures demonstrated potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, outperforming conventional antibiotics like ampicillin and streptomycin .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest that indazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, the mechanism of action may involve the modulation of enzyme activities related to cell cycle regulation and apoptosis .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity.

- Receptor Modulation : The indazole ring may interact with specific receptors, altering their signaling pathways and biological responses.

Study on Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various indazole derivatives, including this compound. The results indicated that this compound exhibited notable inhibition against multiple bacterial strains, with IC50 values comparable to established antibiotics .

Anticancer Research

In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines. The research indicated that treatment with this compound resulted in significant apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Target Organisms/Cells | IC50/Effectiveness |

|---|---|---|---|

| Antimicrobial | Enzyme inhibition | E. coli, S. aureus | Comparable to ampicillin |

| Anticancer | Apoptosis induction | Various cancer cell lines | Significant growth inhibition |

Q & A

Basic: How can researchers optimize the synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxaldehyde?

Methodological Answer:

The synthesis can be optimized by employing a two-step strategy:

THP Protection : Introduce the tetrahydro-2H-pyran (THP) group to the indazole nitrogen via acid-catalyzed reaction with dihydropyran, ensuring regioselectivity by controlling reaction temperature (0–6°C) to minimize side products .

Formylation at C6 : Utilize directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) followed by quenching with DMF to install the carboxaldehyde group. Alternatively, Vilsmeier-Haack formylation may be applied under anhydrous conditions .

Key Validation : Monitor reaction progress via TLC and confirm regiochemistry using H NMR (distinct THP anomeric proton at δ 5.3–5.5 ppm) and HRMS (exact mass: 246.1004 for CHNO) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., m/z 246.1004 [M+H]) and detect isotopic patterns for boron-containing intermediates if Suzuki coupling is used .

- Multinuclear NMR : H/C NMR to assign THP ring protons (δ 1.5–4.5 ppm) and aldehyde proton (δ 9.8–10.2 ppm). Use F NMR if fluorinated analogs are synthesized .

- HPLC-PDA : Assess purity (>98%) using a C18 column with UV detection at 254 nm, ensuring absence of regioisomers or deprotected byproducts .

Advanced: How can this aldehyde serve as a warhead in PROTAC development?

Methodological Answer:

The carboxaldehyde group enables covalent conjugation to lysine residues on target proteins via Schiff base formation. For PROTAC design:

Ligand Linkage : Couple the aldehyde to a E3 ligase-recruiting moiety (e.g., thalidomide derivative) using a PEG spacer to enhance solubility.

In Vitro Validation : Test ternary complex formation using surface plasmon resonance (SPR) and ubiquitination assays in prostate cancer cell lines (e.g., LNCaP) .

Note : Optimize pH (6.5–7.4) to stabilize imine bonds while avoiding off-target reactions with cellular amines .

Advanced: How to resolve conflicting reports on biological activity in kinase inhibition assays?

Methodological Answer:

Contradictions may arise from:

- Assay Conditions : Differences in ATP concentrations (e.g., 1 mM vs. 10 µM) or reducing agents (DTT) affecting redox-sensitive kinases.

- Solubility Issues : Use DMSO stock solutions (<0.1% final concentration) with co-solvents like cyclodextrin to prevent aggregation .

Validation Steps :

Advanced: What strategies improve regioselectivity during functionalization of the indazole core?

Methodological Answer:

- Directing Groups : Install a pyridyl or boronate ester at C3 to direct C–H activation at C6 using Pd(OAc)/SPhos catalysis .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electrophilic aromatic substitution sites based on Fukui indices .

Case Study : In analogs like 6-bromo-1-THP-indazole, regioselective Suzuki-Miyaura coupling at C6 achieves >90% yield using Pd(dppf)Cl and aryl boronic acids .

Advanced: How to assess stability under physiological and storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to:

- Acidic/basic conditions (0.1 M HCl/NaOH, 40°C, 24 hr).

- Oxidative stress (3% HO).

- Photolysis (ICH Q1B guidelines).

- Storage Stability : Store at 0–6°C in amber vials under argon to prevent THP deprotection and aldehyde oxidation .

Analytical Tools : Monitor degradation via UPLC-MS, identifying major impurities (e.g., de-THP product or carboxylic acid derivative) .

Advanced: What reaction conditions preserve boronate ester functionality in downstream derivatization?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.